molecular formula C7H15NO2 B1380242 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine CAS No. 1519235-02-9

2-Methoxy-1-(oxolan-2-yl)ethan-1-amine

Cat. No.: B1380242
CAS No.: 1519235-02-9
M. Wt: 145.2 g/mol
InChI Key: QIVJYUVLXZOQOH-UHFFFAOYSA-N
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Description

2-Methoxy-1-(oxolan-2-yl)ethan-1-amine is a secondary amine with a methoxy group at position 2 and an oxolane (tetrahydrofuran) ring attached to position 1 of the ethanamine backbone. Synthesis routes for similar compounds involve alkylation and coupling reactions, as seen in fluorinated indole derivatives .

Properties

IUPAC Name

2-methoxy-1-(oxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-5-6(8)7-3-2-4-10-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVJYUVLXZOQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519235-02-9
Record name 2-methoxy-1-(oxolan-2-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine typically involves the reaction of oxirane (ethylene oxide) with methanol in the presence of a catalyst to form 2-methoxyethanol. This intermediate is then reacted with oxirane to form 2-methoxy-1-(oxolan-2-yl)ethanol, which is subsequently aminated using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(oxolan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Methoxy-1-(oxolan-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Positional Isomerism : Compounds like 2-methoxy-2-(oxolan-2-yl)ethan-1-amine and 2-[(oxolan-3-yl)methoxy]ethan-1-amine share the same molecular formula but differ in substituent positions, leading to variations in steric hindrance and hydrogen-bonding capacity.
  • Aromatic vs.

Physicochemical Properties

  • Solubility : Oxolane-containing compounds (e.g., ) are likely polar due to ether oxygen atoms, enhancing aqueous solubility compared to purely aromatic analogs.
  • Stability : Methoxy groups generally improve metabolic stability, as seen in related compounds .

Biological Activity

2-Methoxy-1-(oxolan-2-yl)ethan-1-amine, a compound with the molecular formula C7H15NO2C_7H_{15}NO_2, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a methoxy group and an oxolane (tetrahydrofuran) ring, which contribute to its unique chemical reactivity and biological properties. The structure can be represented as follows:

  • Molecular Structure :
    • SMILES : COCC(C1CCCO1)N
    • InChI : InChI=1S/C7H15NO2/c1-9-5-6(8)7-3-2-4-10-7/h6-7H,2-5,8H2,1H3

The biological activity of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine is primarily attributed to its interaction with various molecular targets. The methoxy group enhances its nucleophilic properties, allowing it to participate in substitution and addition reactions. The oxolane ring may facilitate ring-opening reactions, generating reactive intermediates that can interact with enzymes and receptors.

Potential Targets

The compound may modulate the activity of:

  • Enzymes : Acting as a substrate or inhibitor in enzymatic reactions.
  • Receptors : Potentially influencing signaling pathways associated with various physiological responses.

Toxicological Profile

According to available data, 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine exhibits some toxicological effects:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Enzyme Mechanisms : Used in studies aimed at understanding enzyme kinetics and mechanisms.
  • Biochemical Assays : Serves as a substrate in various biochemical assays to evaluate enzyme activity and inhibition.

Case Studies

Several studies have explored the biological implications of compounds similar to 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine:

  • Study on Enzyme Inhibition :
    • A study indicated that compounds with similar structures could inhibit phospholipase A2, a key enzyme involved in lipid metabolism. This suggests that 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine may exhibit similar inhibitory effects .
  • Pharmacological Screening :
    • In a screening assay for drug-induced phospholipidosis, related compounds were tested for their ability to inhibit specific enzymes, providing insights into the potential therapeutic uses of 2-Methoxy compounds .

Comparative Analysis with Similar Compounds

Compound NameStructureKey FeaturesBiological Activity
2-Methoxy-1-(oxolan-2-yl)ethan-1-amStructureMethoxy group + oxolane ringEnzyme substrate/inhibitor
2-Methoxy-2-(oxolan-3-yloxy)ethanamineStructureSimilar structure with different oxolane positionPotentially similar biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-1-(oxolan-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-1-(oxolan-2-yl)ethan-1-amine

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